molecular formula C11H10ClN3O2 B2627014 ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 62230-51-7

ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2627014
CAS No.: 62230-51-7
M. Wt: 251.67
InChI Key: HOHJXKLSCXTVQB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for modifying the triazole ring.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used, resulting in different substituted triazole derivatives.

    Hydrolysis: The major product of hydrolysis is 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid.

    Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the triazole compound.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a pharmacophore in the development of antifungal, antibacterial, and anticancer agents. The triazole ring is known for its bioactivity and ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.

    Biological Research: The compound can be used as a probe to study enzyme interactions and biochemical pathways involving triazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form strong interactions with metal ions and active sites of enzymes, disrupting their normal function. The chlorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.

    Itraconazole: Another antifungal triazole derivative with a broader spectrum of activity.

    Voriconazole: A triazole antifungal with enhanced potency and bioavailability.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the ethyl ester and chlorophenyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHJXKLSCXTVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62230-51-7
Record name ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
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